molecular formula C16H16N4O B13927913 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol

3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol

Cat. No.: B13927913
M. Wt: 280.32 g/mol
InChI Key: GZHZMFFLSDMMTQ-UHFFFAOYSA-N
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Description

3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is a complex heterocyclic compound that features a naphthyridine core, which is known for its diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-catalyzed synthesis and ring expansion reactions. The use of water-soluble catalysts, such as Ir catalysts, can facilitate the synthesis in aqueous environments under air atmosphere, making the process more eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to antiproliferative effects . The compound’s structure allows it to bind to specific receptors or active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol is unique due to its specific combination of a naphthyridine core with a pyridine moiety, which enhances its biological activity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form complex molecular architectures further distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(3-pyridin-4-yl-2,6-naphthyridin-1-yl)amino]propan-1-ol

InChI

InChI=1S/C16H16N4O/c21-9-1-5-19-16-14-4-8-18-11-13(14)10-15(20-16)12-2-6-17-7-3-12/h2-4,6-8,10-11,21H,1,5,9H2,(H,19,20)

InChI Key

GZHZMFFLSDMMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)NCCCO

Origin of Product

United States

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